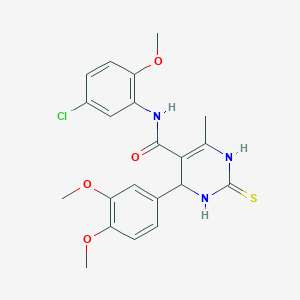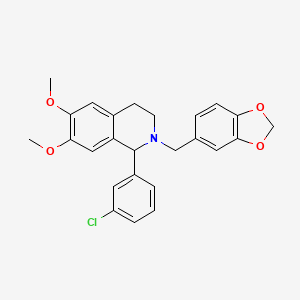![molecular formula C20H16BrNOS B4888855 N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4888855.png)
N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as BPTM and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide involves the inhibition of the activity of the enzyme protein kinase CK2. This enzyme plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and differentiation. The inhibition of this enzyme by BPTM leads to the induction of apoptosis in cancer cells and the potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinase CK2, which plays a crucial role in various cellular processes. Additionally, BPTM has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Furthermore, BPTM has also been found to have potential therapeutic effects in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide in lab experiments include its potential use in cancer research and the treatment of neurodegenerative disorders. Additionally, this compound has been found to have a high level of selectivity towards protein kinase CK2, which can lead to fewer off-target effects. However, the limitations of using BPTM in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are various future directions for the use of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide in scientific research. One of the significant future directions is the development of BPTM as a potential therapeutic agent for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials. Furthermore, the potential use of BPTM in combination with other drugs for the treatment of cancer and neurodegenerative disorders should also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound has been synthesized using different methods and has been found to have various scientific research applications, including cancer research and the treatment of neurodegenerative disorders. The mechanism of action of BPTM involves the inhibition of the activity of protein kinase CK2, which plays a crucial role in various cellular processes. While there are advantages to using this compound in lab experiments, further studies are needed to determine its safety and efficacy.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has been carried out using different methods. One of the commonly used methods involves the reaction of 3-bromobenzaldehyde with thiophenol in the presence of sodium hydroxide to form 3-bromothiophenol. The 3-bromothiophenol is then reacted with benzyl chloroformate to form N-(3-bromophenyl) benzyl carbamate, which is then treated with thioanisole in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has been found to have various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that BPTM can inhibit the growth of cancer cells by inducing apoptosis. Additionally, BPTM has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNOS/c21-17-5-4-6-18(13-17)22-20(23)16-11-9-15(10-12-16)14-24-19-7-2-1-3-8-19/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMWLCYJQLJALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyrazinyl)ethanamine](/img/structure/B4888788.png)
![N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4888791.png)

![2-{[3-(5-bromo-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4888824.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)

![ethyl 5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4888841.png)
![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![1-[4-(3-chlorophenoxy)butyl]-1H-imidazole](/img/structure/B4888863.png)
![N~1~-allyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4888868.png)
![2-methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888872.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4888883.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)
